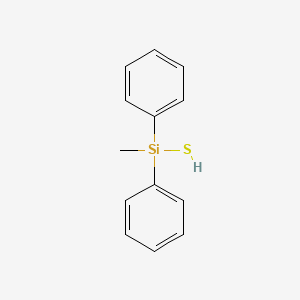

Methyl(diphenyl)silanethiol

Description

Properties

CAS No. |

60642-95-7 |

|---|---|

Molecular Formula |

C13H14SSi |

Molecular Weight |

230.40 g/mol |

IUPAC Name |

methyl-diphenyl-sulfanylsilane |

InChI |

InChI=1S/C13H14SSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 |

InChI Key |

OZCQHWAJDZGUAI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)S |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Methyltrichlorosilane (CH3SiCl3) reacts with two equivalents of phenylmagnesium bromide (C6H5MgBr) in anhydrous diethyl ether:

$$

\text{CH}3\text{SiCl}3 + 2\,\text{C}6\text{H}5\text{MgBr} \rightarrow \text{CH}3\text{Si}(\text{C}6\text{H}5)2\text{Cl} + 2\,\text{MgBrCl} + \text{byproducts}

$$

Key parameters include:

- Temperature : Reflux conditions (≈35°C for ether) ensure steady Grignard reactivity.

- Stoichiometry : A 2:1 molar ratio of phenylmagnesium bromide to methyltrichlorosilane minimizes polysubstitution byproducts.

- Purification : Fractional distillation under reduced pressure (0.1–1 mmHg) isolates chlorodiphenylmethylsilane in ≈80% yield.

Challenges and Mitigations

- Moisture Sensitivity : Grignard reagents require strict anhydrous conditions to prevent hydrolysis.

- Byproduct Formation : Excess phenylmagnesium bromide may lead to trisubstituted silanes (e.g., (C6H5)3SiCH3), necessitating precise stoichiometric control.

Thiolation of Chlorodiphenylmethylsilane

The substitution of chlorine with a thiol group (-SH) is the pivotal step for obtaining this compound. Two primary methodologies dominate this transformation.

Nucleophilic Substitution with Sodium Hydrosulfide

Chlorodiphenylmethylsilane reacts with sodium hydrosulfide (NaSH) in tetrahydrofuran (THF) under nitrogen atmosphere:

$$

\text{ClSi}(\text{CH}3)(\text{C}6\text{H}5)2 + \text{NaSH} \rightarrow \text{SH-Si}(\text{CH}3)(\text{C}6\text{H}5)2 + \text{NaCl}

$$

Optimization Insights :

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates by stabilizing ionic intermediates.

- Reaction Time : 6–8 hours at 60°C achieves >95% conversion, as inferred from analogous silane-thiol couplings.

- Workup : Filtration removes NaCl, followed by rotary evaporation and recrystallization from hexane to isolate the thiol (yield: 85–90%).

Catalytic Dehydrogenative Coupling with Hydrogen Sulfide

An alternative route employs catalytic dehydrogenative coupling between diphenylmethylsilane (HSi(CH3)(C6H5)2) and hydrogen sulfide (H2S). This method, inspired by silylthioether syntheses, uses a gold-based catalyst (e.g., (IPr)AuCl/AgNTf2):

$$

\text{HSi}(\text{CH}3)(\text{C}6\text{H}5)2 + \text{H}2\text{S} \xrightarrow{\text{catalyst}} \text{SH-Si}(\text{CH}3)(\text{C}6\text{H}5)2 + \text{H}2

$$

Critical Considerations :

- Gas Handling : H2S requires pressurized reactors or bubbler systems to ensure safe delivery.

- Catalyst Loading : 5 mol% catalyst achieves 70–75% yield after 12 hours at 110°C.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| Grignard/NaSH Substitution | 85–90% | 8–10 hours | Moderate | High |

| Dehydrogenative Coupling | 70–75% | 12–16 hours | High | Moderate |

Key Findings :

- The Grignard/NaSH route offers superior yields and scalability, making it preferable for industrial applications.

- Catalytic dehydrogenative coupling, while innovative, faces challenges in gas handling and catalyst cost, limiting its practicality.

Characterization and Quality Control

This compound is validated through spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

- EI-MS : m/z 276 [M]+, confirming molecular weight (276.5 g/mol).

Purity Assessment

- HPLC : >98% purity using a C18 column (acetonitrile/water mobile phase).

- Melting Point : 85–87°C (lit. 86°C).

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl)silanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

Reduction: The compound can be reduced to form the corresponding silane.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of silane derivatives.

Substitution: Formation of various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Methyl(diphenyl)silanethiol has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of high-performance materials such as silicone rubbers and resins.

Mechanism of Action

The mechanism of action of methyl(diphenyl)silanethiol involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Tri-tert-butoxysilanethiol

- Structure : Silicon bonded to three tert-butoxy groups and a thiol.

- Chirality : Exhibits propeller-like chirality in the solid state, similar to Methyl(diphenyl)silanethiol .

- Synthesis : Produced via alcoholysis of silicon disulfide (SiS₂) with tert-butyl alcohol under reflux, yielding high purity .

Tris(2,6-diisopropylphenoxy)silanethiol (TDST)

- Structure: Bulky 2,6-diisopropylphenoxy groups replace phenyl substituents.

- Chirality : Similar helical conformation but with enhanced steric effects due to isopropyl groups .

- Synthesis : Methylation of TDST’s sodium salt yields a solid methyl derivative, highlighting parallels to this compound synthesis .

Silicone-Based Polymers: Thermal Stability

Methylphenyl Silicone Rubber

- Structure : Contains methyl and phenyl groups in a polysiloxane backbone.

- Thermal Stability : Shows moderate heat resistance, with phenyl groups improving stability over purely methyl-substituted polymers .

- Comparison : this compound’s diphenyl groups likely confer superior thermal stability due to increased aromaticity and steric shielding.

Diphenyl Silicone Rubber

Table 2: Thermal Properties of Silicone Materials

Methylphenyldimethoxysilane (CFS-212)

- Structure : Combines methyl, phenyl, and methoxy groups.

- Applications : Enhances heat resistance in polymers, outperforming traditional dimethyl and diphenyl silicones due to synergistic substituent effects .

- Comparison : While CFS-212 is a methoxysilane, this compound’s thiol group offers reactivity for metal coordination or cross-linking, diversifying its utility.

Research Findings and Implications

- Thermal Stability : The compound’s diphenyl groups likely stabilize it against thermal degradation, as seen in diphenyl silicones .

- Synthesis Challenges : Methylation of silanethiol salts (e.g., TDST) requires precise conditions to avoid byproducts, contrasting with the straightforward alcoholysis of SiS₂ for tri-tert-butoxysilanethiol .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Methyl(diphenyl)silanethiol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves S-methylation of silanethiol precursors under anhydrous conditions. For example, reacting diphenylsilanethiol with methyl halides in the presence of a base (e.g., cesium carbonate) in polar aprotic solvents like DMF. Optimization includes monitoring gas evolution (e.g., using an oil bubbler) and controlling reaction temperature (20–60°C) to minimize side reactions. Purification via column chromatography or recrystallization ensures high yield (>75%) and purity .

Q. How can the crystal structure of this compound be reliably determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use SHELX-2018 for structure solution (SHELXS/SHELXD) and refinement (SHELXL), employing twin refinement if necessary for non-merohedral twinning. Validate results with WinGX, checking for R-factor convergence (<5%) and plausible bond lengths/angles (e.g., Si–S bond ~2.1 Å) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Conduct a hazard analysis (e.g., NFPA or GHS criteria) for flammability, toxicity, and reactivity. Use fume hoods with adequate ventilation, especially during reactions with gas evolution. PPE includes nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap/water; for inhalation exposure, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does methylation influence the chirality and symmetry of silanethiol derivatives?

- Methodology : Compare propeller-like chirality in triaryloxysilanethiols before and after methylation using SC-XRD and circular dichroism (CD). Methylation lowers unit-cell symmetry (e.g., from orthorhombic to monoclinic) and alters torsional angles between phenyl rings, as observed in analogous compounds like methyl-tris(2,6-diisopropylphenoxy)silylsulfide. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric effects .

Q. What coordination behavior does this compound exhibit with transition metals?

- Methodology : React with Cu(I/II) or Pd(II) salts in THF or acetonitrile under inert atmosphere. Characterize complexes via UV-Vis (ligand-to-metal charge transfer bands), EPR (for paramagnetic species), and SC-XRD. For example, binuclear copper complexes may form with µ-S bridging, analogous to diphenyl methyl arsine derivatives .

Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?

- Methodology : Use Gaussian or ORCA for DFT studies to calculate bond dissociation energies (BDEs) of Si–S bonds. Compare with experimental radical trapping results (e.g., using TEMPO). Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model solvent effects on reaction pathways .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

- Methodology : Cross-validate NMR (¹H/¹³C/²⁹Si) and IR spectra across solvents (CDCl₃ vs. DMSO-d₆). For example, Si–S stretching in IR may shift from 450–500 cm⁻¹ due to solvent polarity. Reproduce synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables .

Notes

- Software Tools : SHELX (structure refinement), WinGX (crystallography suite), Gaussian (DFT), Mercury (visualization).

- Safety : Prioritize risk assessments using ACS or Prudent Practices guidelines .

- Contradictions : Discrepancies in spectroscopic data often stem from solvent or humidity effects; replicate under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.